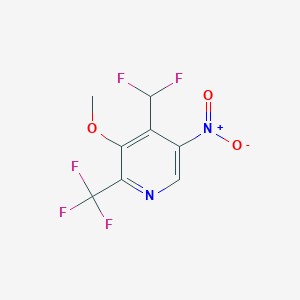
4-(Difluoromethyl)-3-methoxy-5-nitro-2-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethyl)-3-methoxy-5-nitro-2-(trifluoromethyl)pyridine is a complex organic compound that has garnered significant interest in various fields of chemistry and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce these functional groups . The reaction conditions often require the use of palladium catalysts and boron reagents under mild conditions to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cross-coupling techniques. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Difluoromethyl)-3-methoxy-5-nitro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of corresponding amines.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
4-(Difluoromethyl)-3-methoxy-5-nitro-2-(trifluoromethyl)pyridine has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(Difluoromethyl)-3-methoxy-5-nitro-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The difluoromethyl and trifluoromethyl groups can enhance the compound’s lipophilicity, bioavailability, and metabolic stability . These groups may also interact with enzymes and receptors through hydrogen bonding and other non-covalent interactions, modulating the biological activity of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but lacks the difluoromethyl and nitro groups.
4-(Trifluoromethyl)pyridine: Contains only the trifluoromethyl group and lacks the other functional groups.
Uniqueness
4-(Difluoromethyl)-3-methoxy-5-nitro-2-(trifluoromethyl)pyridine is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which impart distinct chemical properties and potential applications. The combination of these groups with the nitro and methoxy functionalities makes this compound particularly versatile in various chemical and biological contexts.
Propriétés
Formule moléculaire |
C8H5F5N2O3 |
|---|---|
Poids moléculaire |
272.13 g/mol |
Nom IUPAC |
4-(difluoromethyl)-3-methoxy-5-nitro-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H5F5N2O3/c1-18-5-4(7(9)10)3(15(16)17)2-14-6(5)8(11,12)13/h2,7H,1H3 |
Clé InChI |
FPSOCLJYFPYJER-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CN=C1C(F)(F)F)[N+](=O)[O-])C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Amino-4-[([1,1'-biphenyl]-4-yl)amino]anthracene-9,10-dione](/img/structure/B13149763.png)


![{5'-[3,5-Bis(diphenylamino)phenyl][2,2'-bithiophen]-5-yl}boronic acid](/img/structure/B13149775.png)
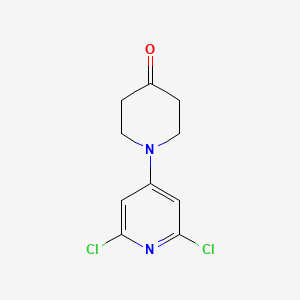
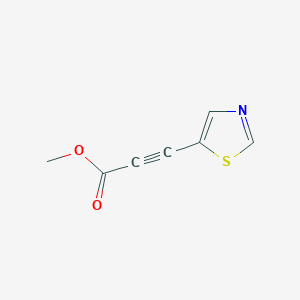
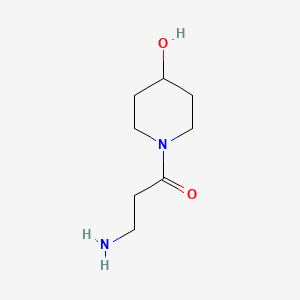
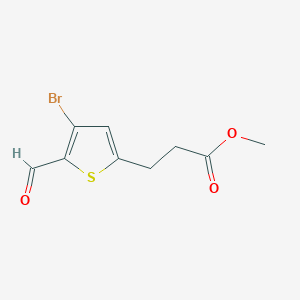
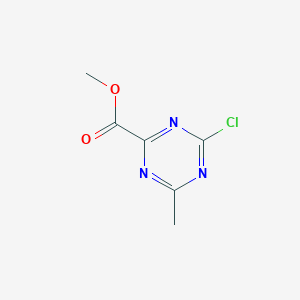

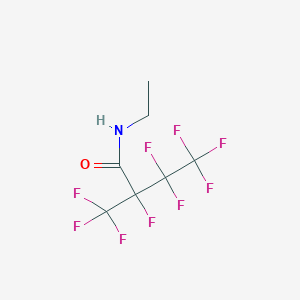
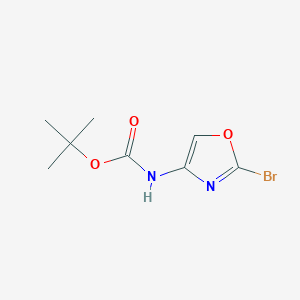
![[(3R)-5-oxooxolan-3-yl] 2-methylprop-2-enoate](/img/structure/B13149836.png)
